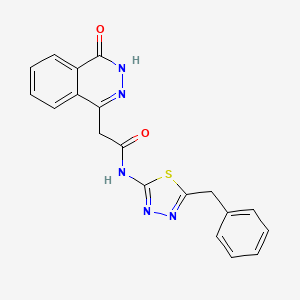![molecular formula C21H16FN3O4 B11005370 6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11005370.png)
6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a pyridazine ring, and it is substituted with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the pyridazine intermediate with a fluorobenzene derivative in the presence of a strong base.
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by cyclization of the intermediate compound with an appropriate phenolic compound under acidic conditions.
Final Acetylation: The final step involves acetylation of the intermediate compound using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾキサジン環のメチル基で酸化反応を受け、カルボン酸誘導体を形成します。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: フルオロフェニル基は求電子置換反応に関与し、化合物のさらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。
置換: 求電子置換反応は、ニトロ化のための硝酸(HNO3)やスルホン化のための硫酸(H2SO4)などの試薬を使用して行うことができます。
生成される主な生成物
酸化: カルボン酸誘導体の形成。
還元: アルコール誘導体の形成。
置換: ニトロ、スルホニル、またはその他の置換誘導体の形成。
4. 科学研究への応用
医薬品化学: これは、特に神経疾患や炎症性疾患を標的とする新規医薬品の開発のためのリード化合物として使用できます。
生物学的研究: この化合物は、複素環式化合物とタンパク質や核酸などの生物学的巨大分子間の相互作用を研究するために使用できます。
工業応用: 独自の構造的特徴により、特定の電子特性または光学特性を持つ新しい材料の開発に役立つ可能性があります。
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Biological Research: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties due to its unique structural features.
作用機序
6-{[3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オンの作用機序は、体内の特定の分子標的との相互作用に関与します。これらの標的には、酵素、受容体、またはイオンチャネルが含まれる場合があります。この化合物の効果は、これらの標的の調節を介して媒介され、細胞シグナル伝達経路と生理学的反応の変化につながります。
類似化合物との比較
類似化合物
- 6-{[3-(2-クロロフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン
- 6-{[3-(2-ブロモフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン
- **6-{[3-(2-メチルフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン
独自性
6-{[3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オンの独自性は、フルオロフェニル基の存在にあります。この基は、生物活性と化学反応性に大きな影響を与える可能性があります。フッ素原子は、化合物の親油性、代謝安定性、水素結合形成能力を高めることで、創薬のための貴重な骨格となります。
特性
分子式 |
C21H16FN3O4 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
6-[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H16FN3O4/c1-24-17-10-13(6-8-19(17)29-12-21(24)28)18(26)11-25-20(27)9-7-16(23-25)14-4-2-3-5-15(14)22/h2-10H,11-12H2,1H3 |
InChIキー |
NNQGFSVQBVFWJI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


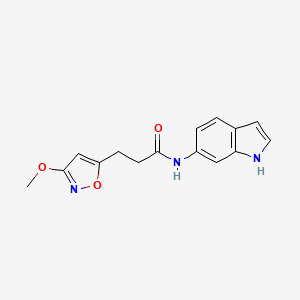
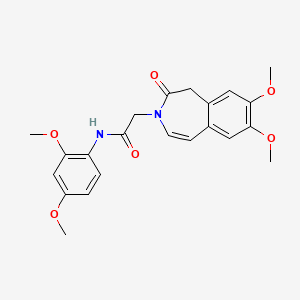
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11005303.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11005308.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11005319.png)

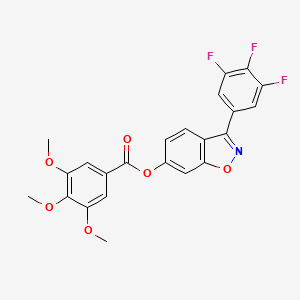
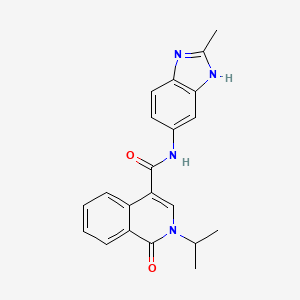
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11005334.png)
![(2R)-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11005346.png)
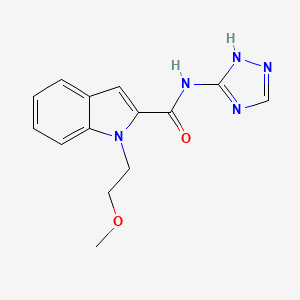

![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11005360.png)
